2-[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]-N-(4-acetamidophenyl)acetamide
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Overview
Description
2-[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]-N-(4-acetamidophenyl)acetamide is a complex organic compound that belongs to the class of benzofurans. This compound is characterized by the presence of a benzofuran ring, which is a fused ring system consisting of a benzene ring and a furan ring. The compound also contains an acetamide group, which is a functional group derived from acetic acid.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]-N-(4-acetamidophenyl)acetamide typically involves multiple steps. One common route involves the initial preparation of 2,2-dimethyl-2,3-dihydro-1-benzofuran-7-ol, which is then reacted with an appropriate acetamide derivative to form the final product .
Preparation of 2,2-dimethyl-2,3-dihydro-1-benzofuran-7-ol: This step involves the cyclization of a suitable precursor, such as 2-methyl-3-buten-2-ol, in the presence of an acid catalyst.
Formation of the final compound: The 2,2-dimethyl-2,3-dihydro-1-benzofuran-7-ol is then reacted with N-(4-acetamidophenyl)acetamide under specific conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. This may include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
2-[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]-N-(4-acetamidophenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as alcohols or amines.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are used under specific conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may produce alcohols or amines .
Scientific Research Applications
2-[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]-N-(4-acetamidophenyl)acetamide has various applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]-N-(4-acetamidophenyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects . The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
2,2-dimethyl-2,3-dihydrobenzofuran: A structurally similar compound with a benzofuran ring but lacking the acetamide group.
2,2-dimethyl-2,3-dihydro-1-benzofuran-7-ol: Another related compound that serves as a precursor in the synthesis of the target compound.
Uniqueness
The uniqueness of 2-[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]-N-(4-acetamidophenyl)acetamide lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .
Properties
IUPAC Name |
N-(4-acetamidophenyl)-2-[(2,2-dimethyl-3H-1-benzofuran-7-yl)oxy]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O4/c1-13(23)21-15-7-9-16(10-8-15)22-18(24)12-25-17-6-4-5-14-11-20(2,3)26-19(14)17/h4-10H,11-12H2,1-3H3,(H,21,23)(H,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VOWJNYKEDNQRFY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)NC(=O)COC2=CC=CC3=C2OC(C3)(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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